2-methylpropyl N-hydroxycarbamate

Description

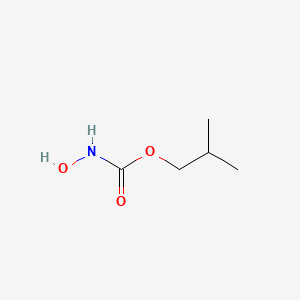

2-Methylpropyl N-hydroxycarbamate (IUPAC name: this compound) is a carbamate derivative characterized by a hydroxy group (-OH) attached to the carbamate nitrogen and a branched 2-methylpropyl (isobutyl) ester group. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and teratogenic effects, which are highly dependent on substituent groups.

Properties

IUPAC Name |

2-methylpropyl N-hydroxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(2)3-9-5(7)6-8/h4,8H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJIAVPHDOKGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209755 | |

| Record name | Carbamic acid, hydroxy-, isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-71-3 | |

| Record name | Carbamic acid, hydroxy-, isobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, hydroxy-, isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl N-hydroxycarbamate can be achieved through the reaction of 2-methylpropyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ether, with the temperature maintained between 5°C and 10°C to ensure controlled addition and reaction .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. The use of organocatalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropyl N-hydroxycarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and oxides .

Scientific Research Applications

2-Methylpropyl N-hydroxycarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-hydroxycarbamate involves its interaction with specific molecular targets. The hydroxy group on the nitrogen atom allows it to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among carbamates arise from variations in the ester group (e.g., alkyl, aryl) and substitutions on the carbamate nitrogen (e.g., -OH, -OCH₃). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Ethyl N-Hydroxycarbamate

- Teratogenicity: Ethyl N-hydroxycarbamate is the most potent teratogen in its class, causing severe malformations (e.g., anophthalmia, limb defects) in Syrian hamsters at a single dose .

- Mechanism : The N-hydroxy group enhances reactivity, likely forming DNA adducts or interfering with embryonic development.

This compound (Inferred)

- Predicted Teratogenicity : The branched 2-methylpropyl group may reduce metabolic degradation compared to ethyl analogs, prolonging exposure. However, steric hindrance from branching might lower binding affinity to biological targets.

- Lipophilicity : Higher logP value than ethyl derivatives, suggesting greater tissue penetration but slower renal excretion.

4-Nitrophenyl N-Methoxycarbamate

- Toxicity Data: Limited studies, but the nitroaryl group may confer phototoxicity or mutagenicity. The methoxy substitution reduces hydrogen-bonding capacity compared to N-hydroxy analogs.

2-Hydroxyethyl N-(3-Hydroxypropyl)carbamate

- Applications : Used in polymer synthesis due to hydrophilic hydroxyl groups, enabling crosslinking. Low toxicity reported, likely due to rapid excretion.

Physico-Chemical Properties

Table 2: Physico-Chemical Comparison

- Stability : The 2-methylpropyl group may confer storage stability, as seen in 2-methoxy-3-(2-methylpropyl) pyrazine, which retains structure longer than linear analogs .

Mechanistic Insights

Biological Activity

2-Methylpropyl N-hydroxycarbamate is an organic compound classified within the carbamate family, notable for its hydroxy group attached to the nitrogen atom. This structural feature influences its chemical reactivity and potential biological activities, making it a subject of interest in various scientific fields.

Chemical Structure and Properties

- Chemical Formula : C5H11N1O2

- CAS Number : 6092-71-3

- Molecular Weight : 115.15 g/mol

The presence of the 2-methylpropyl group contributes to its unique steric and electronic properties, which can affect its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group facilitates the formation of hydrogen bonds, enhancing its binding affinity and modulating biological pathways. This interaction may lead to inhibition or activation of various biochemical processes, potentially resulting in antimicrobial and antifungal effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activity. A study demonstrated that this compound effectively inhibits the growth of several pathogenic microorganisms, suggesting its potential as a therapeutic agent in treating infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamates, such as phenyl N-hydroxycarbamate. The differences in their structures lead to variations in their reactivity and biological efficacy. For instance, while both compounds may exhibit antimicrobial properties, the presence of the 2-methylpropyl group in the former enhances its potency against specific pathogens.

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of microbial enzyme activity |

| Phenyl N-hydroxycarbamate | Moderate | Competitive inhibition at enzyme active sites |

Efficacy in Clinical Applications

In a clinical setting, studies have explored the efficacy of this compound in postoperative pain management. Although primarily focused on related compounds, findings suggest that similar carbamates can provide effective pain relief with minimal side effects. This positions this compound as a candidate for further investigation in pain management protocols .

Preclinical Studies

Preclinical studies have shown that this compound possesses anti-inflammatory properties, comparable to non-steroidal anti-inflammatory drugs (NSAIDs). These studies indicate that the compound could serve as a safer alternative for patients requiring long-term anti-inflammatory treatment without the adverse effects commonly associated with traditional NSAIDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.